molecular formula C13H16O4 B6142679 2-[4-(3-oxobutyl)phenoxy]propanoic acid CAS No. 926206-54-4

2-[4-(3-oxobutyl)phenoxy]propanoic acid

Cat. No.: B6142679
CAS No.: 926206-54-4
M. Wt: 236.26 g/mol
InChI Key: GYDOYXODECNPER-UHFFFAOYSA-N
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Description

Contextualization within Medicinal Chemistry and Pharmacological Research

In the broad landscape of medicinal chemistry, phenoxypropanoic acid derivatives have been explored for various therapeutic applications. This class of compounds is recognized for its ability to interact with biological systems. For instance, derivatives of phenoxypropanoic acid have been investigated for their potential as GPR40 agonists, which could play a role in glucose-dependent insulin (B600854) secretion and the treatment of type II diabetes. Furthermore, the structural motif of propanoic acid is found in numerous pharmaceutical agents, where it can influence the compound's pharmacokinetic and pharmacodynamic properties.

The presence of a ketone group in the "oxobutyl" side chain of 2-[4-(3-oxobutyl)phenoxy]propanoic acid introduces a reactive site that can participate in various biological interactions. Ketone bodies, for example, are crucial in human metabolism, and the introduction of a ketone functional group into a molecule can significantly alter its biological behavior. While direct pharmacological research on this compound is limited, the known activities of related phenoxypropanoic acids and molecules containing a butanone group suggest that it could be a candidate for investigation in metabolic disorders or other therapeutic areas where these functional groups are relevant.

Genesis and Historical Trajectory of Research on the Compound

The specific history of this compound is not well-documented in readily accessible scientific literature. Its existence is noted in chemical databases such as PubChem, which provides basic chemical information but indicates a lack of dedicated research articles. uni.lu The synthesis of related phenoxypropanoic acids is a well-established process in organic chemistry. For instance, methods for synthesizing 2-[4-(hydroxyphenoxy)] propionic acid, an important intermediate for herbicides, have been patented. These synthetic routes often involve the reaction of a phenol (B47542) with an alpha-haloalkanoic acid derivative. It is plausible that the synthesis of this compound would follow a similar multi-step pathway, starting with a substituted phenol.

Research into the broader class of phenoxypropanoic acids gained significant traction with the discovery of their herbicidal properties. This led to extensive investigation and commercialization of various derivatives. More recently, the focus has expanded to explore their potential in medicine. The study of specific derivatives like this compound likely represents a more recent and specialized area of inquiry, potentially as a metabolite of a larger, more complex molecule or as a targeted synthetic compound for a specific biological target.

Classification within Biologically Active Molecules and Metabolites

Based on its chemical structure, this compound can be classified in several ways. It is an organic compound, specifically a carboxylic acid, an ether, and a ketone. Within the realm of biologically active molecules, it belongs to the family of phenoxypropanoic acids. This class is known to contain biologically active members, most notably herbicides.

The compound's structure also suggests it could be a metabolite. The "oxobutyl" group could be the result of the metabolic oxidation of a longer alkyl chain or the reduction of a different functional group. For example, in environmental or biological systems, larger molecules are often broken down into smaller, more polar metabolites for excretion. The presence of both a carboxylic acid and a ketone group would increase the water solubility of a parent compound, which is a common feature of metabolic products. The study of such metabolites is crucial for understanding the biotransformation and potential environmental impact of parent compounds.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
IUPAC NameThis compound
SMILESCC(C(=O)O)OC1=CC=C(C=C1)CCC(=O)C
InChI KeyGYDOYXODECNPER-UHFFFAOYSA-N

Table generated from data available in PubChem. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(3-oxobutyl)phenoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9(14)3-4-11-5-7-12(8-6-11)17-10(2)13(15)16/h5-8,10H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDOYXODECNPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)CCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Strategies for 2 4 3 Oxobutyl Phenoxy Propanoic Acid

Methodologies for Laboratory Synthesis of the Core Structure

The synthesis of the 2-[4-(3-oxobutyl)phenoxy]propanoic acid core can be logically divided into the construction of the phenoxy-propanoic acid moiety and the subsequent introduction or formation of the oxobutyl side chain.

Synthetic Routes to the Phenoxy-Propanoic Acid Moiety

The formation of the ether linkage in the phenoxy-propanoic acid portion is a critical step. A common and effective method is the Williamson ether synthesis. This reaction typically involves the coupling of a phenol (B47542) with an alkyl halide in the presence of a base.

One plausible route begins with hydroquinone (B1673460), where one of the hydroxyl groups is protected to prevent the formation of diether byproducts. google.com For instance, mono-benzylation of hydroquinone yields 4-(benzyloxy)phenol. This intermediate can then be reacted with an ethyl 2-halopropionate, such as ethyl 2-bromopropionate, in the presence of a base like sodium hydroxide, to form ethyl 2-(4-(benzyloxy)phenoxy)propanoate. google.com Subsequent deprotection of the benzyl (B1604629) group, for example through catalytic hydrogenation, would yield ethyl 2-(4-hydroxyphenoxy)propanoate. This intermediate is key for the subsequent attachment of the oxobutyl side chain. Finally, hydrolysis of the ester group under basic or acidic conditions affords the desired 2-(4-hydroxyphenoxy)propanoic acid. google.comprepchem.com

An alternative approach involves the reaction of an alkali metal salt of a phenol with an alkali metal salt of a halopropionic acid in a suitable solvent system. For example, the sodium salt of 4-hydroxyphenol could be reacted with the sodium salt of 2-chloropropionic acid. google.com

Table 1: Key Intermediates in Phenoxy-Propanoic Acid Synthesis

Compound Name Molecular Formula Role in Synthesis
Hydroquinone C₆H₆O₂ Starting material for the phenol component
4-(Benzyloxy)phenol C₁₃H₁₂O₂ Protected phenol to control reactivity
Ethyl 2-bromopropionate C₅H₉BrO₂ Alkylating agent to introduce the propionate (B1217596) moiety
Ethyl 2-(4-hydroxyphenoxy)propanoate C₁₁H₁₄O₄ Key intermediate for side-chain attachment

Approaches for Constructing the Oxobutyl Side Chain

With the 2-(4-hydroxyphenoxy)propanoic acid core in hand, the next phase is the introduction of the 3-oxobutyl side chain at the 4-position of the phenol. This can be achieved through several synthetic strategies.

A Friedel-Crafts acylation reaction is a primary method for introducing acyl groups to aromatic rings. However, direct acylation of the phenoxy-propanoic acid derivative might be complicated by the presence of the free carboxylic acid and the ether linkage. A more controlled approach would involve a Fries rearrangement of a corresponding ester. For instance, the hydroxyl group of ethyl 2-(4-hydroxyphenoxy)propanoate could be acylated with a butanoyl derivative, followed by a Lewis acid-catalyzed Fries rearrangement to introduce the oxobutyl group onto the aromatic ring.

Alternatively, a multi-step sequence starting from 4-hydroxyacetophenone could be envisioned. The hydroxyl group could be protected, followed by reaction with a suitable propionate derivative to form the phenoxy-propanoate structure. The acetyl group could then be homologated to the 3-oxobutyl side chain through reactions such as a Claisen condensation with a suitable ester, followed by decarboxylation.

Another approach involves the oxidation of an alkyl side chain. libretexts.org A precursor molecule with a 3-hydroxybutyl or a 3-butenyl side chain could be synthesized and subsequently oxidized to the ketone using a variety of oxidizing agents, such as chromic acid or Dess-Martin periodinane. libretexts.org The benzylic position's reactivity is a key factor in this strategy. libretexts.org

Stereoselective Synthesis Considerations for Isomeric Forms

The this compound molecule possesses a chiral center at the C2 position of the propanoic acid moiety. Consequently, it can exist as two enantiomers, (R)- and (S)-2-[4-(3-oxobutyl)phenoxy]propanoic acid. For many biologically active molecules, one enantiomer is significantly more potent than the other. nih.gov Therefore, stereoselective synthesis is often a crucial consideration.

Stereocontrol can be achieved in several ways. One common method is to use a chiral starting material. For example, employing an enantiomerically pure form of 2-chloropropionic acid or its ester, such as (L)-2-chloropropionic acid, in the Williamson ether synthesis would lead to the formation of the corresponding enantiomer of the phenoxy-propanoic acid. google.com

Another strategy is the use of chiral catalysts or auxiliaries during the synthesis. For instance, a chiral phase-transfer catalyst could be used in the alkylation of the phenol to introduce the propanoate moiety with a degree of enantioselectivity.

Resolution of the racemic mixture is also a viable option. This can be accomplished by forming diastereomeric salts with a chiral amine, followed by separation of the diastereomers by crystallization and subsequent liberation of the enantiomerically pure acid.

Design and Preparation of Structural Analogues and Probes for Mechanistic Research

To investigate the biological activity and mechanism of action of this compound, the synthesis of structural analogues and labeled derivatives is essential.

Synthesis of Derivatives for Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies involve systematically modifying the structure of a lead compound to understand which functional groups are crucial for its activity. mdpi.comrsc.orgnih.gov For this compound, several regions of the molecule can be modified.

Table 2: Potential Modifications for SAR Studies

Region of Modification Example of Modification Rationale for Modification
Oxobutyl Side Chain Reduction of the ketone to a hydroxyl group To investigate the importance of the carbonyl group for activity.
Alkylation at the C2 or C4 position of the butyl chain To explore the steric and electronic requirements of the side chain.
Variation of the chain length (e.g., oxopropyl, oxopentyl) To determine the optimal chain length for activity.
Phenoxy Ring Introduction of substituents (e.g., halogens, alkyl groups) To probe the electronic and steric effects on the aromatic ring.
Propanoic Acid Moiety Esterification of the carboxylic acid To assess the importance of the free acid for activity.

The synthesis of these analogues would follow similar synthetic routes as the parent compound, with the appropriate modifications to the starting materials or reagents. For example, to synthesize an analogue with a different side chain, a different acylating agent would be used in a Friedel-Crafts reaction or a different ketone would be used in a condensation reaction.

Incorporation of Labels for Tracing and Imaging in Research Systems

To study the uptake, distribution, metabolism, and target engagement of this compound in biological systems, isotopically labeled versions of the compound are invaluable. Common isotopes used for this purpose include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). For imaging studies, radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), or fluorescent tags can be incorporated.

The synthesis of labeled compounds requires the introduction of the label at a specific position in the molecule. This is typically achieved by using a labeled starting material or a labeled reagent at a late stage of the synthesis to maximize the incorporation of the label. For instance, a ¹³C-labeled methyl iodide could be used to introduce a ¹³C-labeled methyl group in the propionate moiety. For deuterium labeling, a deuterated reducing agent could be used to introduce deuterium atoms at specific positions.

The synthesis of a fluorescently labeled analogue would involve attaching a fluorophore to a part of the molecule that is not critical for its biological activity, as determined by SAR studies. This could be done by synthesizing a derivative with a reactive handle, such as an amino or hydroxyl group, which can then be coupled with a fluorescent dye.

Metabolic Formation and Biotransformation Dynamics of 2 4 3 Oxobutyl Phenoxy Propanoic Acid

Enzymatic Pathways Governing its In Vivo Formation from Precursor Compounds (e.g., Pioglitazone)

2-[4-(3-oxobutyl)phenoxy]propanoic acid, also known as metabolite M-III of pioglitazone (B448), is not formed directly from the parent drug. nih.govresearchgate.netresearchgate.net Its creation is the result of a sequential enzymatic process primarily involving hydroxylation followed by oxidation, catalyzed by the cytochrome P450 (CYP450) system. researchgate.netdrugbank.comresearchgate.net

The biotransformation of pioglitazone into this compound (M-III) is a two-step phase I metabolic process. researchgate.netresearchgate.net

First, the parent compound, pioglitazone, undergoes aliphatic hydroxylation to form active hydroxy metabolites, most notably M-IV (a hydroxy derivative). nih.govresearchgate.netresearchgate.net This initial hydroxylation is predominantly catalyzed by the CYP2C8 isoenzyme. researchgate.netnih.govresearchgate.net While CYP2C8 plays the major role, CYP3A4 also contributes significantly to this metabolic step. researchgate.netnih.govhelsinki.fi Some in vitro studies have also suggested a role for CYP1A2, CYP2D6, and CYP2C19 in the formation of the M-IV metabolite. researchgate.netnih.gov

In the second step, the intermediate hydroxy metabolite (M-IV) is further oxidized to form the stable keto derivative, this compound (M-III). nih.govresearchgate.netresearchgate.net This oxidation step is also mediated by the CYP450 enzyme system. The conversion from the hydroxy form (M-IV) to the keto form (M-III) results in one of the two main circulating active metabolites of pioglitazone. researchgate.net

The specific contributions of the CYP isoenzymes have been a subject of detailed research, with in vitro studies using human liver microsomes and recombinant CYP isoforms helping to elucidate their roles. nih.govnih.gov It is established that CYP2C8 is the main enzyme responsible for pioglitazone's metabolism, with CYP3A4 playing a lesser, but significant, role. nih.govnih.gov The involvement of other enzymes like CYP1A2 and CYP2D6 is also noted, highlighting the complex enzymatic interplay in the drug's metabolism. researchgate.netnih.gov

Table 1: Role of Cytochrome P450 Isoenzymes in Pioglitazone Metabolism

Isoenzyme Role in the Formation of this compound (M-III) Research Findings
CYP2C8 Primary catalyzing enzyme for the initial hydroxylation of pioglitazone to M-IV, the precursor of M-III. researchgate.netnih.govresearchgate.net In vitro studies confirm it as the main enzyme for pioglitazone metabolism. nih.gov Genetic variants like CYP2C8*3 can significantly increase the clearance of pioglitazone. researchgate.netresearchgate.net
CYP3A4 Secondary contributor to the hydroxylation of pioglitazone. nih.govdrugbank.comnih.gov In vitro studies show a significant, though lesser, effect compared to CYP2C8. nih.gov Its in vivo role in pioglitazone clearance is considered minor compared to CYP2C8. helsinki.fi
CYP1A2 Potential contributor to the formation of the M-IV precursor metabolite. researchgate.netnih.gov In vitro studies show high intrinsic clearance of pioglitazone to M-IV, comparable to CYP2C8. nih.gov

| CYP2D6 | Potential contributor to the formation of the M-IV precursor metabolite. researchgate.netnih.gov | Demonstrated activity in forming M-IV in vitro. nih.gov |

Monoamine oxidases (MAOs) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters and other amines. nih.govmdpi.com Current research on the interaction between pioglitazone and MAO has primarily focused on the inhibitory effect of pioglitazone on MAO-B activity. nih.govnih.gov Studies have shown that pioglitazone is a selective and reversible inhibitor of human MAO-B, a property that may contribute to its neuroprotective effects observed in some disease models. nih.govmdpi.com

However, there is limited evidence to suggest that MAO enzymes are directly involved in the catalytic formation of this compound from pioglitazone. The primary metabolic pathway for pioglitazone's transformation involves hydroxylation and oxidation reactions catalyzed by CYP450 enzymes, not the oxidative deamination characteristic of MAO activity. researchgate.netdrugbank.com Therefore, the principal relationship described in scientific literature is that of pioglitazone acting as an inhibitor of MAO-B, rather than being a substrate for it. nih.govmdpi.comnih.gov

Subsequent Biotransformation and Metabolic Fate in Biological Systems

Once formed, this compound (M-III), along with other primary metabolites, undergoes further metabolic processing before elimination. This subsequent biotransformation primarily involves phase II conjugation reactions. drugbank.comresearchgate.net

After the initial phase I metabolism (hydroxylation and oxidation) that produces metabolites like M-III, these compounds are subject to phase II metabolic pathways. mdpi.com The main purpose of these pathways is to conjugate the metabolites with endogenous molecules, which increases their water solubility and facilitates their excretion from the body. mdpi.com

For pioglitazone and its metabolites, the predominant phase II reactions are glucuronidation and sulfation. drugbank.comresearchgate.net The resulting metabolites are converted into glucuronide or sulfate (B86663) conjugates. drugbank.com While specific studies on the conjugation of M-III are not extensively detailed, this is the generally accepted metabolic fate for pioglitazone metabolites. drugbank.comresearchgate.netresearchgate.net

In addition to conjugation, further oxidation can occur. Studies have identified numerous other metabolites of pioglitazone in vitro, suggesting complex downstream pathways that can include the opening of the thiazolidinedione ring. nih.govresearchgate.net Approximately 15-30% of an oral pioglitazone dose is ultimately recovered in the urine, almost entirely as these conjugated or further oxidized metabolites, with the majority being eliminated via bile and feces. researchgate.netdrugbank.com

Research using hepatocytes from humans, monkeys, and rats has led to the identification of a wide array of pioglitazone metabolites beyond M-III and M-IV. nih.govresearchgate.net These downstream metabolites are the products of further biotransformation, including N-glucuronidation of the parent drug and complex ring-opening pathways. nih.gov While not all are direct sequential products of M-III, they represent the broader metabolic fate of pioglitazone in biological systems.

Table 2: Identified Downstream and Related Metabolites of Pioglitazone

Metabolite Chemical Description Pathway Notes
M1 Thiazolidinedione ring-opened methyl sulfoxide (B87167) amide. nih.govresearchgate.net Formed from the oxidation of M8. nih.govresearchgate.net
M2 Thiazolidinedione ring-opened N-glucuronide. nih.govresearchgate.net Formed from the hydrolysis of M7. nih.govresearchgate.net
M3 (downstream) Thiazolidinedione ring-opened methyl sulfone amide. nih.govresearchgate.net Formed from the oxidation of M1. nih.govresearchgate.net
M7 Thiazolidinedione ring N-glucuronide. nih.govresearchgate.net A direct N-glucuronide conjugate of the pioglitazone ring. nih.govresearchgate.net
M8 Thiazolidinedione ring-opened methylmercapto amide. nih.govresearchgate.net A novel metabolite identified in human hepatocytes. nih.govresearchgate.net

| M11 | Thiazolidinedione ring-opened methylmercapto carboxylic acid. nih.govresearchgate.net | Formed via methylation of a ring-opened mercapto carboxylic acid. nih.govresearchgate.net |

Mechanistic Elucidation of Biological Activities of 2 4 3 Oxobutyl Phenoxy Propanoic Acid

In Vitro Molecular Target Interactions and Receptor Binding Profiling

The initial characterization of 2-[4-(3-oxobutyl)phenoxy]propanoic acid has focused on its potential as a modulator of nuclear receptors, a family of ligand-activated transcription factors that play critical roles in regulating gene expression.

Agonistic Activity at Nuclear Receptors (e.g., Peroxisome Proliferator-Activated Receptor Gamma, PPARγ)

Evidence suggests that this compound acts as an agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ is a crucial regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. As a member of the nuclear receptor superfamily, its activation by a ligand leads to the recruitment of co-activator proteins and subsequent regulation of target gene transcription. The agonistic activity of this compound positions it as a molecule of interest for studying metabolic processes.

Ligand-Binding Domain Assays and Co-regulator Recruitment Studies

To quantify the interaction between this compound and PPARγ, ligand-binding domain (LBD) assays are employed. These assays measure the affinity of the compound for the LBD of the receptor. Furthermore, co-regulator recruitment assays are utilized to determine the functional consequence of this binding. These studies assess the ability of the compound-bound receptor to recruit co-activator or co-repressor proteins, which ultimately dictates the transcriptional output.

Awaiting specific experimental data on binding affinities (Kd or Ki) and EC50 values from co-regulator recruitment assays for this compound.

Receptor Selectivity and Promiscuity Investigations

A critical aspect of characterizing any nuclear receptor ligand is to determine its selectivity. Investigations into the receptor selectivity of this compound would involve screening it against other PPAR subtypes (PPARα and PPARδ) as well as a broader panel of nuclear receptors. This determines whether the compound's effects are specifically mediated through PPARγ or if it exhibits promiscuous activity, interacting with multiple receptors, which could lead to a wider range of biological effects.

Data from receptor selectivity profiling studies are required to populate the following table.

Table 1: Receptor Selectivity Profile of this compound

Receptor Binding Affinity (Ki, nM) Functional Activity (EC50, nM)
PPARγ Data Not Available Data Not Available
PPARα Data Not Available Data Not Available
PPARδ Data Not Available Data Not Available

Cellular and Subcellular Level Investigations

The functional consequences of the molecular interactions of this compound are examined at the cellular and subcellular levels to understand its impact on biological processes.

Modulation of Gene Expression and Transcriptional Regulation in Cell Lines (e.g., Adipocytes, Hepatocytes)

Upon activation by an agonist like this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in various metabolic pathways. In adipocytes, PPARγ activation is known to upregulate genes involved in fatty acid uptake and storage. In hepatocytes, its activation can influence glucose and lipid metabolism.

Specific data on the fold-change in the expression of target genes in response to treatment with this compound is needed for the table below.

Table 2: Modulation of Gene Expression by this compound in Adipocytes and Hepatocytes

Cell Line Target Gene Function Fold Change in Expression
Adipocytes Adiponectin Insulin Sensitization Data Not Available
Adipocytes FABP4 Fatty Acid Binding Data Not Available
Hepatocytes PEPCK Gluconeogenesis Data Not Available

Effects on Cellular Differentiation, Metabolism, and Signaling Pathways

The activation of PPARγ by this compound is expected to have significant effects on cellular processes. In pre-adipocyte cell lines, such as 3T3-L1, PPARγ agonists are potent inducers of differentiation into mature, lipid-storing adipocytes. This process involves a complex cascade of gene expression changes that lead to the characteristic morphology and function of fat cells.

In terms of metabolism, the compound's activity as a PPARγ agonist suggests it would influence glucose uptake and lipid metabolism. For instance, it may enhance insulin-stimulated glucose uptake in adipocytes and modulate pathways of lipogenesis and fatty acid oxidation. These effects are central to the therapeutic actions of known PPARγ agonists. The compound's influence on key signaling pathways, such as the insulin signaling pathway, is also a critical area of investigation.

Further research is required to provide specific quantitative data on the effects of this compound on these cellular processes.

Table 3: Cellular Effects of this compound

Cellular Process Cell Line Measured Parameter Result
Adipocyte Differentiation 3T3-L1 Lipid Accumulation Data Not Available
Glucose Uptake Adipocytes 2-Deoxyglucose Uptake Data Not Available

Mitochondrial Quality Control and Proteostasis Modulation in Research Models

There is currently no available research data on the modulation of mitochondrial quality control or proteostasis by this compound in any research models.

Enzyme Modulation and Activity Profiling (Beyond Metabolic Enzymes)

There is currently no available research data on the modulation of non-metabolic enzymes by this compound.

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr of 2 4 3 Oxobutyl Phenoxy Propanoic Acid

Identification of Key Structural Features Dictating Biological Efficacy and Selectivity

The biological activity of 2-[4-(3-oxobutyl)phenoxy]propanoic acid is not arbitrary; it is dictated by the specific arrangement of its functional groups. The propanoic acid head, the central phenoxy ring, and the oxobutyl tail each play a critical role in the molecule's interaction with biological targets and its resulting efficacy and selectivity.

Importance of the Propanoic Acid Moiety for Receptor Interaction

The carboxylic acid group of the propanoic acid moiety is a cornerstone of the molecule's potential biological activity. numberanalytics.comresearchgate.net This functional group is a versatile hydrogen bond donor and acceptor, and at physiological pH, it exists predominantly in its carboxylate anion form. This negative charge allows for strong ionic interactions or salt bridges with positively charged amino acid residues, such as arginine or lysine, within a receptor's binding pocket. researchgate.netnih.gov These electrostatic interactions are often critical for anchoring the ligand to its target, providing a significant portion of the binding energy.

The stereochemistry at the chiral center of the propanoic acid (the carbon atom to which the carboxyl group and the phenoxy group are attached) is also crucial. For many 2-arylpropionic acids (profens), biological activity is stereospecific, with one enantiomer being significantly more active than the other. viamedica.pl This is because the precise three-dimensional arrangement of the substituents is necessary to fit correctly into the chiral environment of the receptor binding site. The (S)-enantiomer is often the more potent form for anti-inflammatory profens, as it is for other related compounds. viamedica.pl

Modifications to the carboxylic acid group, as illustrated in the table below, typically lead to a dramatic loss of activity, underscoring its importance.

Table 1: Illustrative Impact of Propanoic Acid Moiety Modification on Receptor Binding This table presents hypothetical data based on established principles of medicinal chemistry to illustrate the importance of the carboxylic acid group.

Modification of Propanoic Acid Moiety Resulting Functional Group Expected Key Interactions Predicted Relative Binding Affinity
None (Original Compound) Carboxylic Acid (-COOH) Ionic bond, H-bond donor/acceptor 100%
Esterification Ester (-COOR) H-bond acceptor only Significantly Reduced
Amidation Amide (-CONH₂) H-bond donor/acceptor, no ionic bond Significantly Reduced
Reduction to Alcohol Alcohol (-CH₂OH) H-bond donor/acceptor, no ionic bond Drastically Reduced

Role of the Phenoxy Linkage and Substituents

The phenoxy group serves multiple functions in the structure of this compound. Firstly, the ether linkage provides a balance of rigidity and conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding site. nih.gov Secondly, the aromatic ring itself can engage in non-covalent interactions that are vital for binding affinity. These include π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, and hydrophobic interactions with nonpolar residues. nih.gov

The substitution pattern on the phenyl ring is a key determinant of both activity and selectivity. tandfonline.comnih.gov In this specific molecule, the oxobutyl side chain is in the para position relative to the ether linkage. This positioning directs the side chain into a specific region of the binding pocket, which can be critical for efficacy. Altering the substitution to ortho or meta would drastically change the molecule's shape and its interaction profile.

Furthermore, the electronic nature of substituents on the phenoxy ring can modulate the molecule's properties. While this compound lacks additional substituents, the introduction of electron-withdrawing or electron-donating groups could fine-tune its interaction with a target and affect its metabolic stability. nih.gov

Impact of the Oxobutyl Side Chain on Activity

The 3-oxobutyl side chain is a significant contributor to the molecule's specificity and activity. The length of the alkyl chain is crucial, as it determines the reach of this part of the molecule into a potential binding pocket. nih.gov A chain that is too long or too short may fail to make productive contact with key residues or may introduce steric clashes.

The ketone functional group at the 3-position is a key feature. As a hydrogen bond acceptor, it can form a crucial interaction with a hydrogen bond donor residue (e.g., the hydroxyl group of serine or threonine) in the receptor. The position of this ketone is also not arbitrary; shifting it to the 2- or 4-position would alter the geometry of this hydrogen bond, likely affecting binding affinity. α,β-unsaturated ketones, a related structural motif, are known to be important for a range of biological activities. acs.org

Table 2: Illustrative SAR of the Oxobutyl Side Chain This table presents hypothetical data based on established SAR principles to demonstrate the importance of the side chain's structure.

Side Chain Modification Key Features Altered Predicted Relative Activity
3-Oxobutyl (Original) 4-carbon chain, ketone at C3 100%
2-Oxopropyl Shorter chain (3 carbons) Reduced
4-Oxopentyl Longer chain (5 carbons) Reduced
3-Hydroxybutyl Ketone reduced to alcohol (H-bond donor/acceptor) Altered/Reduced

Rational Design and Synthesis of SAR Probes for Mechanistic Deconvolution

To further elucidate the mechanism of action of this compound and validate its molecular target, rationally designed chemical probes are indispensable tools. aacrjournals.orgnih.gov The design of such probes is based on the SAR insights gained from initial studies. High-quality probes must retain high potency and selectivity for the target while incorporating a feature that allows for detection or covalent labeling. promega.com

Several types of SAR probes could be synthesized for this molecule:

Affinity-based probes: A biotin (B1667282) or fluorescent tag could be attached to a non-essential part of the molecule, likely extending from the oxobutyl chain, to facilitate pull-down experiments and target identification.

Photoaffinity labels (PALs): A photoreactive group, such as a diazirine or benzophenone, could be incorporated into the structure. Upon UV irradiation, this group forms a highly reactive species that covalently cross-links the probe to its binding partner, allowing for unambiguous target identification. researchgate.net A potential design could involve replacing the ketone of the oxobutyl group with a benzophenone, which can act as both a photoreactive group and a mimic of the ketone's hydrogen-bonding capability.

Inactive Control Probes: A crucial component of any probe-based study is a structurally similar but biologically inactive control compound. nih.gov Based on the SAR, a good candidate for an inactive control would be the corresponding butyl analog (lacking the ketone) or the methyl ester of the parent compound, as these modifications are predicted to abolish key binding interactions. researchgate.netnih.gov

The synthesis of these probes would involve multi-step organic chemistry, starting from precursors like 4-hydroxyphenols and building the molecule piece by piece, incorporating the desired labeling group at a strategic point in the synthesis.

Correlations between Molecular Structure and Metabolic Stability or Pathway Preference

The metabolic fate of this compound is intrinsically linked to its chemical structure. The primary sites for metabolic transformation are the ether linkage, the ketone, the alkyl chain, and the carboxylic acid.

Ether Linkage Cleavage: The phenoxy ether bond is a potential site for metabolism by cytochrome P450 (CYP) enzymes. This can occur via O-dealkylation, which would cleave the bond to release a phenol (B47542) and a corresponding propanoic acid derivative. nih.gov Another reported pathway for diaryl ethers involves cleavage of the oxygen-aromatic ring bond, which can lead to the formation of quinone-type metabolites. nih.gov The stability of this linkage can be influenced by substituents on the ring; increased electron density can make it more susceptible to oxidative metabolism. pressbooks.pub

Ketone Reduction: The ketone in the oxobutyl side chain is a prime target for reduction by carbonyl reductases, which would convert it to a secondary alcohol. This introduces a new chiral center and changes the electronic and hydrogen-bonding properties of the side chain, which could either be a detoxification step or lead to a metabolite with a different activity profile.

Hydroxylation of the Alkyl Chain: The butyl part of the side chain can undergo hydroxylation at various positions, mediated by CYP enzymes, to produce more polar, readily excretable metabolites.

Conjugation of the Carboxylic Acid: The carboxylic acid moiety is highly susceptible to phase II metabolism, particularly glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid molecule. acs.org This process dramatically increases the water solubility of the compound, facilitating its excretion. For chiral profens, this conjugation can sometimes be stereoselective. viamedica.pl

Chiral Inversion: A key metabolic pathway for 2-arylpropionic acids is the unidirectional chiral inversion of the inactive (R)-enantiomer to the active (S)-enantiomer. viamedica.pl This process involves the formation of a coenzyme A (CoA) thioester, which then undergoes epimerization. The extent of this inversion varies significantly between different profen drugs. viamedica.pl It is plausible that this compound could undergo a similar metabolic activation if the (R)-form is administered.

Table 3: Predicted Metabolic Pathways and Influencing Structural Features

Metabolic Pathway Structural Moiety Involved Key Enzymes Influencing Factors
Ether Cleavage Phenoxy Linkage Cytochrome P450s Electronic properties of the ring
Ketone Reduction 3-Oxobutyl Group Carbonyl Reductases Steric accessibility of the ketone
Chiral Inversion Propanoic Acid Acyl-CoA synthetase, Epimerase Stereochemistry at C2
Glucuronidation Propanoic Acid (Carboxyl) UGTs Availability of the carboxylic acid

Advanced Analytical Methodologies for Research and Preclinical Studies of 2 4 3 Oxobutyl Phenoxy Propanoic Acid

Chromatographic Separation Techniques for Quantitative Analysis in Research Matrices

Chromatography is a cornerstone of analytical chemistry, enabling the separation of a target analyte from a complex mixture. The choice between high-performance liquid chromatography (HPLC) and gas chromatography (GC) depends largely on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

Due to its carboxylic acid functional group and relatively high molecular weight, 2-[4-(3-oxobutyl)phenoxy]propanoic acid is well-suited for analysis by High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC (RP-HPLC) is the most common mode used for such moderately polar compounds. semanticscholar.org

Method development for this compound would typically involve optimizing several key parameters to achieve adequate separation and peak shape. A typical RP-HPLC method for a phenoxy acid derivative would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. sielc.comnih.gov The mobile phase usually consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile or methanol. sielc.comnih.gov To ensure the carboxylic acid group is in its neutral, protonated form for better retention and peak symmetry on the reversed-phase column, the pH of the aqueous portion of the mobile phase is often adjusted to be acidic (e.g., pH 2-4) by adding modifiers like formic acid, trifluoroacetic acid, or phosphoric acid. sielc.comnih.govnih.gov Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring of the molecule exhibits strong absorbance. nih.govpensoft.net Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the analyte while maintaining good resolution from matrix components. nih.gov

Table 1: Example HPLC Method Parameters for Analysis of a Propanoic Acid Derivative

Parameter Condition
Column C18 (e.g., J'sphere-ODS-H80, 150 mm × 4.6 mm, 4 µm) nih.gov
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile sielc.comnih.gov
Elution Mode Gradient
Flow Rate 1.0 mL/min nih.govpensoft.net
Column Temperature 30 °C pensoft.net
Injection Volume 20 µL pensoft.net

| Detection | UV at 225-230 nm nih.govpensoft.net |

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov Direct analysis of carboxylic acids like this compound by GC is challenging due to their low volatility and tendency to adsorb onto the chromatographic column, leading to poor peak shape and low sensitivity.

To overcome these limitations, a derivatization step is typically required prior to GC analysis. This process converts the polar carboxylic acid group into a less polar, more volatile ester derivative. Common derivatization agents for this purpose include diazomethane to form a methyl ester or silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form a trimethylsilyl ester. Once derivatized, the compound can be analyzed on a standard non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). Detection can be achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both quantification and structural confirmation. researchgate.net While feasible, the additional sample preparation step of derivatization makes GC a less direct method than HPLC for this particular compound.

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a chromatographic separation method, it provides exceptional selectivity and sensitivity, making it the gold standard for bioanalytical research. chromatographyonline.com

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is the premier technique for quantifying low-level analytes in complex biological matrices. chromatographyonline.comsemanticscholar.org This method combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. For this compound, electrospray ionization (ESI) would be the preferred ionization source, as it is well-suited for polar and thermally labile molecules. Given the acidic nature of the propanoic acid moiety, analysis would likely be performed in negative ion mode, which facilitates the formation of the deprotonated molecule [M-H]⁻. nih.gov

For quantitative studies, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the [M-H]⁻ ion of the target compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from co-eluting matrix components and significantly enhancing the signal-to-noise ratio. nih.gov The development of a robust LC-MS/MS method requires careful optimization of both chromatographic conditions and mass spectrometric parameters, including ionization source settings and collision energies.

Table 2: Hypothetical LC-MS/MS Parameters for this compound

Parameter Setting/Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 235.1 [M-H]⁻
Monitoring Mode Multiple Reaction Monitoring (MRM)
Example Transitions Quantification: m/z 235.1 → [Specific Product Ion]Confirmation: m/z 235.1 → [Second Specific Product Ion]
Collision Gas Argon

| LC Conditions | As described in the HPLC section (see Table 1) |

Tandem mass spectrometry (MS/MS) is also a critical tool for structural elucidation and metabolite identification. By inducing fragmentation of the precursor ion in the collision cell and analyzing the resulting product ions, a fragmentation pattern or "fingerprint" of the molecule is generated. nih.gov This pattern provides valuable information about the molecule's structure.

For this compound (C₁₃H₁₆O₄, molecular weight: 236.26 g/mol ), the fragmentation in negative ion mode would likely involve several predictable pathways. The most abundant fragment ions would likely arise from the cleavage of the most labile bonds.

Key expected fragmentation pathways include:

Loss of CO₂: Decarboxylation of the propanoic acid group is a common fragmentation pathway for carboxylic acids, which would result in a fragment ion.

Cleavage of the Ether Bond: The bond between the phenoxy oxygen and the propanoic acid side chain could cleave, leading to fragments corresponding to the phenoxy-butanone portion and the propanoic acid side chain.

Fragmentation of the Butyl Side Chain: Cleavage within the 3-oxobutyl side chain, such as alpha-cleavage adjacent to the ketone, would produce characteristic neutral losses (e.g., loss of acetone) or charged fragments.

By comparing the fragmentation patterns of potential metabolites observed in a biological sample to that of the parent compound, researchers can identify metabolic transformations such as hydroxylation, glucuronidation, or oxidation. nih.gov

Sample Preparation Techniques for Diverse Research Specimens (e.g., Cell Lysates, Animal Tissues, Biofluids)

The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. semanticscholar.orgnih.gov The choice of technique depends on the nature of the sample matrix and the analyte.

Protein Precipitation (PPT): This is a simple and rapid method often used for plasma, serum, or cell lysate samples. It involves adding a water-miscible organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to the sample to denature and precipitate the majority of proteins. semanticscholar.org After centrifugation, the supernatant containing the analyte can be directly injected or further processed. While fast, it may not remove all interfering substances, such as phospholipids, which can cause ion suppression in LC-MS/MS analysis. chromatographyonline.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.com For an acidic compound like this compound, the pH of the aqueous sample would be adjusted to below its pKa (acidic pH) to neutralize the carboxylic acid group, making it more soluble in a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). After mixing and separation of the layers, the organic phase containing the analyte is collected, evaporated, and the residue is reconstituted in the mobile phase for analysis. LLE provides a cleaner extract than PPT. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE is a highly selective and effective sample preparation technique that can provide excellent sample cleanup and analyte concentration. nih.gov It utilizes a solid sorbent packed into a cartridge or plate to retain the analyte from the liquid sample. For this compound, a mixed-mode or anion-exchange sorbent could be used. The general steps involve loading the pre-treated sample onto the conditioned cartridge, washing away interferences with a weak solvent, and finally eluting the analyte with a stronger solvent. The resulting eluate is typically very clean, making SPE a preferred method for demanding bioanalytical applications. researchgate.net

Preclinical and in Vivo Investigational Studies of 2 4 3 Oxobutyl Phenoxy Propanoic Acid in Non Human Biological Systems

Pharmacological Activity Characterization in Animal Models

Phenoxypropanoic acid derivatives, particularly those that act as PPAR agonists, have been extensively studied in various animal models of metabolic diseases. These studies are crucial for elucidating the mechanisms by which these compounds may exert their therapeutic effects.

Mechanistic Efficacy Studies in Rodent Models (e.g., Insulin (B600854) Resistance Models)

Rodent models of insulin resistance and type 2 diabetes, such as the db/db mouse, are instrumental in evaluating the efficacy of phenoxypropanoic acid derivatives. In these models, treatment with these compounds has been shown to ameliorate key aspects of metabolic syndrome.

For instance, a novel PPAR pan agonist, MHY2013, which is a 2-methyl-2-(o-tolyloxy)propanoic acid derivative, demonstrated significant improvements in obesity-induced insulin resistance in db/db mice. nih.gov This improvement is often linked to the activation of PPARs, which play a central role in regulating glucose and lipid metabolism. The activation of PPARγ, in particular, is a well-established mechanism for enhancing insulin sensitivity. nih.govnih.gov PPARγ activation helps to channel fatty acids into adipose tissue, thereby reducing their plasma concentration and mitigating the insulin resistance they can induce in other tissues. nih.gov

Furthermore, the activation of PPARδ by synthetic ligands has shown promise in treating type 2 diabetes and metabolic syndrome in insulin-resistant obese rhesus monkeys. These agonists have been observed to decrease triacylglycerols and low-density lipoprotein cholesterol while increasing high-density lipoprotein cholesterol. nih.gov

Biochemical Marker Analysis and Gene Expression Alterations in Animal Tissues

The administration of phenoxypropanoic acid derivatives to animal models induces significant changes in biochemical markers and gene expression profiles, reflecting their mechanism of action.

In db/db mice treated with the PPAR pan agonist MHY2013, a notable decrease in serum triglyceride and fatty acid levels was observed. nih.gov This was accompanied by an increase in serum levels of the insulin-sensitizing hormones adiponectin and fibroblast growth factor 21 (FGF21). nih.gov

Gene expression analyses in tissues like the liver and adipose tissue have provided deeper insights into the molecular mechanisms at play. PPARγ agonists have been shown to upregulate the expression of genes involved in fatty acid uptake and storage in adipose tissue. nih.govnih.gov In the liver, while PPARγ expression is lower than in adipose tissue, its activation can still influence gene expression, particularly in the context of obesity and diabetes. nih.gov

The table below summarizes the typical changes in biochemical markers and gene expression observed in animal models treated with phenoxypropanoic acid derivatives that act as PPAR agonists.

Marker/Gene Tissue/Fluid Observed Change Associated Pathway
Serum TriglyceridesSerumDecreaseLipid Metabolism
Serum Fatty AcidsSerumDecreaseLipid Metabolism
AdiponectinSerumIncreaseInsulin Sensitization
FGF21SerumIncreaseInsulin Sensitization
PPARγ Target GenesAdipose TissueUpregulationAdipogenesis, Lipid Storage
Fatty Acid Oxidation GenesLiverUpregulationFatty Acid Catabolism

Comparative Pharmacodynamics with Parent Compounds or Related Agonists

Comparative studies of different phenoxypropanoic acid derivatives, such as various fibrates, have been conducted to understand their relative efficacies and potencies. For example, a comparative study of ciprofibrate (B1669075) and fenofibrate (B1672516) in patients with hyperlipoproteinemia showed that both drugs significantly reduced total cholesterol, LDL cholesterol, and VLDL cholesterol. nih.gov However, ciprofibrate was found to be more effective in increasing HDL cholesterol and apolipoprotein A. nih.gov

The development of novel derivatives often aims to improve upon the pharmacodynamic profiles of existing compounds. For example, MHY2013 was identified from a series of six newly synthesized 2-methyl-2-(o-tolyloxy)propanoic acid derivatives as the most potent activator of all three PPAR subtypes. nih.gov This pan-agonist activity is thought to contribute to its broad beneficial effects on insulin resistance, dyslipidemia, and hepatic steatosis, potentially with an improved side effect profile compared to selective PPAR agonists. nih.gov

Investigational Tissue Distribution and Organ-Specific Effects in Animal Models

The tissue distribution of phenoxypropanoic acid derivatives and their target receptors, the PPARs, is a key determinant of their organ-specific effects. PPARs have distinct but overlapping tissue distribution patterns.

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. nih.govnih.gov

PPARγ is most abundantly expressed in adipose tissue but is also found in the intestine and immune cells. nih.govnih.gov

PPARβ/δ is ubiquitously expressed. nih.gov

The activation of these receptors by phenoxypropanoic acid agonists leads to specific effects in these tissues. In the liver, PPARα activation by fibrates leads to increased fatty acid oxidation, which contributes to the reduction of plasma triglycerides. nih.gov In adipose tissue, PPARγ activation enhances lipid storage and the secretion of adipokines like adiponectin, which improves systemic insulin sensitivity. nih.govnih.gov

It is important to note that some organ-specific effects observed in rodents may not directly translate to humans. For example, fenofibrate has been shown to induce hepatomegaly and peroxisome proliferation in rodents, effects that have not been observed in humans. nih.gov

Future Research Trajectories and Emerging Scientific Perspectives on 2 4 3 Oxobutyl Phenoxy Propanoic Acid

Exploration of Unconventional Biological Activities and Novel Mechanisms Beyond Established Pathways

Currently, there is no established pathway or biological activity associated with 2-[4-(3-oxobutyl)phenoxy]propanoic acid in the scientific literature. Future research would need to begin with broad, exploratory screening to identify any potential biological effects. This could involve high-throughput screening assays across a diverse range of cell lines and molecular targets. The goal would be to uncover any previously unknown interactions or cellular responses.

Initial investigations could focus on broad areas of pharmacology and cell biology, such as:

Anti-inflammatory and Immunomodulatory Effects: The phenoxypropanoic acid scaffold is present in some compounds with anti-inflammatory properties. Research could explore if this compound modulates key inflammatory pathways, such as those involving cyclooxygenases (COX) or lipoxygenases (LOX), or if it affects cytokine production in immune cells.

Metabolic Regulation: The structural similarity to certain lipid-lowering agents (fibrates) suggests a potential role in metabolic regulation. Studies could investigate its effects on lipid metabolism, glucose uptake, and related signaling pathways in hepatocytes and adipocytes.

Antiproliferative and Cytotoxic Activity: Many novel chemical entities are screened for their potential to inhibit cancer cell growth. Assessing the effect of this compound on various cancer cell lines could reveal any cytotoxic or cytostatic properties and prompt further investigation into the underlying mechanisms, such as apoptosis induction or cell cycle arrest.

Potential for its Use as a Chemical Probe or Tool in Broader Biological Research

Should initial screenings reveal a specific and potent biological activity, this compound could be developed into a chemical probe. A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway.

To establish its utility as a chemical probe, the following research would be necessary:

Target Identification and Validation: If the compound exhibits a consistent biological effect, the next critical step would be to identify its molecular target(s). This could be achieved through techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, or genetic screening methods.

Structure-Activity Relationship (SAR) Studies: Once a target is identified, synthesizing and testing analogs of the compound would be crucial to understand the structural requirements for its activity. This would help in designing more potent and selective derivatives.

Selectivity Profiling: A useful chemical probe must be highly selective for its intended target to avoid off-target effects that could confound experimental results. Extensive screening against a panel of related and unrelated proteins would be required to confirm its specificity.

Integration with Systems Biology and Omics Approaches (e.g., Metabolomics, Proteomics)

In the absence of a known mechanism, systems biology and "omics" approaches offer a powerful, unbiased way to understand the global effects of this compound on a biological system.

Metabolomics: By analyzing the complete set of metabolites in cells or tissues after treatment with the compound, researchers could identify metabolic pathways that are significantly altered. This could provide clues about its mechanism of action. For example, changes in lipid or amino acid profiles could point towards specific enzymatic targets.

Proteomics: Quantitative proteomics could be used to assess changes in protein expression levels in response to the compound. This could reveal proteins and pathways that are upregulated or downregulated, providing insights into the cellular response and potential mechanisms of toxicity or efficacy.

Transcriptomics: Analyzing changes in gene expression at the mRNA level would offer a comprehensive view of the cellular pathways affected by the compound and could help in formulating hypotheses about its mode of action.

These omics-based approaches generate large datasets that can be integrated to build a comprehensive picture of the compound's biological impact.

Challenges and Opportunities in Advancing Fundamental Research on the Compound

Advancing the fundamental understanding of this compound presents both significant challenges and exciting opportunities.

Challenges:

Lack of Existing Data: The primary challenge is the complete absence of published biological data, meaning research must start from the very beginning with broad, and potentially unfruitful, screening.

Chemical Synthesis and Availability: Depending on the complexity of its synthesis, obtaining sufficient quantities of the pure compound for extensive biological testing could be a hurdle.

Resource Intensiveness: The exploratory nature of the required research, particularly the high-throughput screening and omics studies, is resource-intensive in terms of time, cost, and expertise.

Opportunities:

Potential for Novel Discoveries: The unexplored nature of this compound means that any discovered biological activity would be novel, potentially leading to new therapeutic targets or a better understanding of biological processes.

Chemical Scaffold for Drug Discovery: If it demonstrates interesting biological properties, its chemical structure could serve as a starting point for medicinal chemistry programs to develop new therapeutic agents.

Interdisciplinary Research: The investigation of this compound would necessitate a collaborative, interdisciplinary approach, bringing together synthetic chemists, cell biologists, pharmacologists, and computational biologists.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.